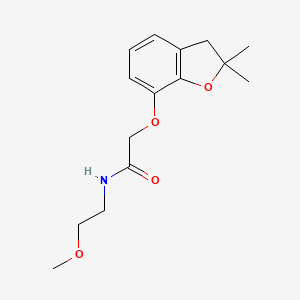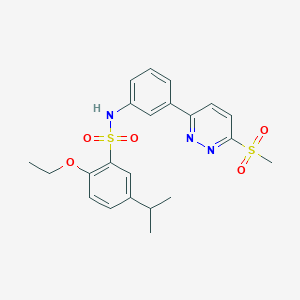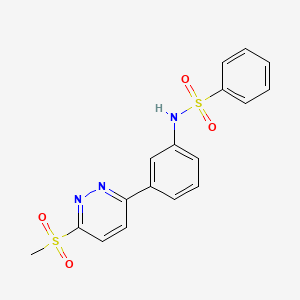![molecular formula C27H27ClN4O3 B11273224 9-(3-chlorophenyl)-N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273224.png)
9-(3-chlorophenyl)-N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives.
準備方法
The synthesis of 9-(3-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:
Cyclization Reactions: The formation of the quinazolinone core often involves cyclization reactions, such as the condensation of anthranilic acid derivatives with isatoic anhydride.
Substitution Reactions: Introduction of the 3-chlorophenyl and 4-ethoxyphenyl groups can be achieved through nucleophilic substitution reactions.
Oxidation and Reduction: Specific functional groups may be introduced or modified using oxidation and reduction reactions under controlled conditions.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
科学的研究の応用
9-(3-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Imaging: Quinazolinone derivatives are known for their luminescent properties, making them useful in biological imaging and as fluorescent probes.
Material Science: The compound’s unique structure and properties make it a candidate for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Compared to other quinazolinone derivatives, 9-(3-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific biological and chemical properties. Similar compounds include:
2,3-Fused Quinazolinones: Known for their rigidity and planarity, these compounds exhibit a wide range of biological activities.
4-Alkoxyquinazolines: These derivatives are studied for their inhibitory activities against various cancer cell lines.
特性
分子式 |
C27H27ClN4O3 |
|---|---|
分子量 |
491.0 g/mol |
IUPAC名 |
9-(3-chlorophenyl)-N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H27ClN4O3/c1-4-35-19-10-8-18(9-11-19)30-26(34)20-15-29-32-24(16-6-5-7-17(28)12-16)23-21(31-25(20)32)13-27(2,3)14-22(23)33/h5-12,15,24,31H,4,13-14H2,1-3H3,(H,30,34) |
InChIキー |
DXBZKSSFHAJMPS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=CC=C5)Cl)C(=O)CC(C4)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11273160.png)
![3-(butylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11273161.png)
![4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11273162.png)

![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-phenylacetamide](/img/structure/B11273169.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}pyridine-4-carboxamide](/img/structure/B11273185.png)
![N-(5-Chloro-2-methylphenyl)-5-{1H,2H,3H-pyrido[2,3-B][1,4]thiazin-1-YL}thiophene-2-carboxamide](/img/structure/B11273191.png)
![1-(4-Chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11273196.png)
![Methyl 4-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzoate](/img/structure/B11273200.png)
![N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11273207.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11273219.png)
![Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate](/img/structure/B11273229.png)
